
3-Methyl-1-butene
Overview
Description
3-Methyl-1-butene, also known as isopentene, is an organic compound with the molecular formula C5H10. It is a colorless, volatile liquid with a disagreeable odor. This compound is an alkene, characterized by the presence of a carbon-carbon double bond, and is used primarily in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-1-butene can be synthesized through various methods. One common method involves the isomerization of isoprene alcohol in the presence of a catalyst. The catalyst typically used is a granular Raney nickel type metal alloy, which includes aluminum, nickel, and another metal such as chromium, zinc, molybdenum, or iron. The reaction is carried out at temperatures ranging from 50 to 120 degrees Celsius .
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct during the refining of petroleum. It can also be obtained through the catalytic cracking of hydrocarbons or the dehydrogenation of isopentane .
Chemical Reactions Analysis
Reaction with HBr
3-Methyl-1-butene undergoes electrophilic addition with HBr, producing two alkyl bromides via carbocation rearrangement :
Product | Structure | Yield (%) | Mechanism Step |
---|---|---|---|
2-Bromo-2-methylbutane | CH₃-C(CH₃)(Br)-CH₂CH₃ | ~70% | Tertiary carbocation |
2-Bromo-3-methylbutane | CH₂Br-C(CH₃)H-CH₂CH₃ | ~30% | Secondary carbocation |
Mechanism :
-
Protonation : H⁺ adds to the less substituted carbon (C1), forming a secondary carbocation (C2) .
-
Hydride Shift : The carbocation rearranges via a 1,2-hydride shift to form a more stable tertiary carbocation (C3) .
-
Nucleophilic Attack : Br⁻ attacks the tertiary carbocation, yielding 2-bromo-2-methylbutane as the major product .
Reaction with HCl
Similar to HBr addition, HCl reacts with this compound to form 2-chloro-2-methylbutane (major) and 2-chloro-3-methylbutane (minor) :
Parameter | Value |
---|---|
Major Product | 2-Chloro-2-methylbutane (85%) |
Minor Product | 2-Chloro-3-methylbutane (15%) |
Reaction Temperature | 0–25°C |
Key Insight : The tertiary carbocation’s stability drives the hydride shift, favoring Markovnikov addition with rearrangement .
Oxymercuration-Demercuration
This anti-Markovnikov hydration method avoids carbocation rearrangements :
Reaction Conditions :
Mechanism :
-
Mercurinium Ion Formation : Electrophilic attack by Hg²⁺ forms a cyclic mercurinium ion.
-
Water Attack : Anti addition of water occurs at the more substituted carbon (C2) .
-
Demercuration : NaBH₄ reduces the Hg-O bond, yielding the alcohol .
Regiochemistry : Follows Markovnikov orientation but without carbocation intermediates .
Polymerization
This compound is copolymerized with ethylene or propylene using metallocene catalysts for industrial applications :
Catalyst System | Incorporation Efficiency (%) | Applications |
---|---|---|
rac-[Me₂C(Ind)₂]ZrCl₂/MAO | 7.0 (Ethylene) | Flexible packaging films |
(n-Bu-Cp)₂HfCl₂/MAO | 5.0 (Propylene) | Impact-resistant materials |
Key Findings :
-
High branching density reduces polymer crystallinity, enhancing flexibility .
-
Optimal feed ratios: 20–45 mol% this compound for ethylene copolymers .
Ozonolysis
Cleavage of the double bond yields formaldehyde and 3-methyl-2-butanone :
Epoxidation
Reaction with mCPBA forms an epoxide, though steric hindrance reduces yield compared to linear alkenes .
Thermal and Catalytic Cracking
At high temperatures (>400°C), this compound decomposes to propylene and methane :
Scientific Research Applications
Organic Synthesis
3-Methyl-1-butene serves as a valuable intermediate in organic synthesis. It is utilized in the production of various chemicals and polymers due to its reactivity. The compound can undergo addition reactions, polymerization, and isomerization, making it a versatile building block in chemical manufacturing.
Key Reactions:
- Addition Reactions: this compound can react with halogens and hydrogen halides to form haloalkanes.
- Polymerization: It can participate in free radical polymerization to produce polyolefins with unique properties.
Polymer Production
This compound is increasingly used in the production of copolymers and other polymeric materials. Its incorporation into polymer chains enhances specific properties such as flexibility, impact resistance, and optical clarity.
Table 1: Properties of Copolymers Containing this compound
Property | Value | Notes |
---|---|---|
Flexibility | High | Improved due to short chain branching |
Impact Resistance | Enhanced | Results from copolymerization |
Transparency | High | Important for applications in packaging |
Stress Crack Resistance | Improved | Benefits from the unique structure |
Case Study: A patent describes a process for producing copolymers of ethylene and this compound that exhibit high incorporation efficiency and favorable mechanical properties. The copolymers are useful in applications requiring durable materials with enhanced performance characteristics .
Food Industry Applications
Recent studies have identified this compound as a potential biomarker for certain food products, particularly sweet oranges. This compound can be detected in trace amounts in these fruits, suggesting its relevance in food quality assessment and authenticity verification .
Table 2: Detection of this compound in Food Products
Food Product | Concentration Detected | Significance |
---|---|---|
Sweet Oranges | Trace amounts | Potential biomarker for consumption |
Environmental and Safety Considerations
While this compound has numerous applications, it is essential to consider its safety profile. The compound is highly volatile and flammable, necessitating careful handling to prevent accidents. It may cause irritation upon contact with skin or eyes and poses inhalation risks .
Safety Measures:
- Use appropriate personal protective equipment (PPE) when handling.
- Ensure proper ventilation in workspaces.
- Store away from heat sources and incompatible materials.
Mechanism of Action
The mechanism of action of 3-Methyl-1-butene involves its reactivity as an alkene. The double bond in the compound allows it to participate in addition reactions, where reagents add across the double bond. For example, in hydrogenation reactions, hydrogen atoms add to the carbon atoms of the double bond, converting the alkene into an alkane. This process typically involves a metal catalyst such as palladium or nickel .
Comparison with Similar Compounds
1-Butene: Another alkene with the formula C4H8, differing by one carbon atom.
2-Methyl-1-butene: An isomer of 3-Methyl-1-butene with the methyl group attached to the second carbon atom.
2-Methyl-2-butene: Another isomer with the double bond between the second and third carbon atoms.
Uniqueness: this compound is unique due to its specific structure, which influences its reactivity and the types of products it forms in chemical reactions. Its branched structure can affect the physical properties and the behavior of the compound in polymerization reactions, making it distinct from its linear and other branched isomers .
Biological Activity
3-Methyl-1-butene (C5H10) is an unsaturated hydrocarbon classified as an alkene, specifically one of the isomers of pentene. This compound has garnered attention due to its various biological activities and potential implications in environmental chemistry and human health.
- Molecular Weight: 70.13 g/mol
- Density: 681 kg/m³
- Flash Point: Low, indicating flammability
- Chemical Structure: Contains a double bond between the first and second carbon atoms, contributing to its reactivity.
Biological Effects and Toxicology
This compound is primarily encountered as a by-product during petroleum processing and is not a naturally occurring metabolite in biological systems. Its biological effects are largely associated with exposure through inhalation or ingestion, leading to potential respiratory issues and other toxicological effects due to its volatile nature .
Health Hazards
Environmental Impact
Research has investigated the atmospheric fate of this compound, particularly its gas-phase reactions with hydroxyl radicals (OH) in the presence of nitric oxide (NO). Understanding these reactions is crucial for modeling atmospheric chemistry and predicting the impact of pollutants on air quality.
Polymerization Potential
This compound can undergo polymerization, which is the process of linking molecules together to form polymers. Studies have explored its polymerization using homogeneous metallocene catalysts and co-catalysts. This property could contribute to developing new materials with specific characteristics.
Metabolic Studies
Although this compound is not a naturally occurring metabolite, it has been detected in human blood, indicating exposure through environmental or occupational sources. It has been proposed as a potential biomarker for certain dietary intakes, such as sweet oranges (Citrus sinensis), suggesting that it may play a role in human exposome studies .
Comparative Analysis with Related Compounds
The following table summarizes some key characteristics of this compound compared to structurally similar compounds:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
This compound | C5H10 | Alkene; flammable; irritant; potential polymer precursor |
Isoprene | C5H8 | Diene; used in rubber production; more reactive than alkenes |
1-Pentene | C5H10 | Straight-chain alkene; used in polymer production |
2-Pentene | C5H10 | Isomeric form; exists in cis and trans configurations |
Case Study: Toxicological Assessment
A study assessing the toxicological profile of various alkenes, including this compound, highlighted its irritant properties and potential respiratory effects upon exposure. The research emphasized the need for further investigation into long-term exposure impacts on human health.
Research Findings
Recent findings indicate that while this compound is not widely studied, its presence in human blood suggests significant exposure risks. The compound's role as a potential biomarker for dietary sources warrants further exploration to understand its implications for health and nutrition better .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for producing 3-methyl-1-butene, and how do reaction conditions influence isomer purity?
- This compound is synthesized via dehydration of 3-methyl-1-butanol using acid catalysts. Critical factors include temperature control (to minimize side reactions) and catalyst selection (e.g., phosphoric acid or zeolites). The reaction often yields a mixture of methylbutene isomers (e.g., 2-methyl-1-butene, 2-methyl-2-butene), requiring subsequent purification via fractional distillation . Water content in the product must be reduced below 50 ppm to avoid catalyst poisoning in polymerization applications .
Q. How can researchers resolve contradictions in reported vapor pressure data for this compound?
- Vapor pressure measurements by Scott and Waddington (1950) used static and dynamic methods with rigorous temperature calibration. Discrepancies in literature values may arise from impurities or experimental setups. Researchers should cross-validate data using modern techniques like gas saturation or comparative ebulliometry, referencing NIST-standardized thermodynamic tables .
Q. What analytical methods are recommended to detect trace impurities (e.g., water, isomers) in this compound?
- Gas chromatography-mass spectrometry (GC-MS) with a polar column (e.g., DB-WAX) can separate methylbutene isomers. Karl Fischer titration is essential for quantifying water content (<10 ppm detection limit). Nuclear magnetic resonance (NMR) spectroscopy, particularly -NMR, helps identify structural isomers via distinct alkene carbon shifts .
Explain the reaction mechanism for HBr addition to this compound and the origin of multiple products.
- HBr addition proceeds via a carbocation intermediate. The initial protonation at the terminal alkene carbon forms a secondary carbocation, which can undergo hydride shift to a more stable tertiary carbocation (3° at C2). This results in two products: 2-bromo-3-methylbutane (major, via tertiary carbocation) and 1-bromo-3-methylbutane (minor, via direct addition without rearrangement) .
Advanced Research Questions
Q. How does this compound interact with transition metal complexes, and what experimental conditions optimize its reactivity?
- Cyclometalated Au(III) complexes undergo nucleophilic addition with this compound in CHCl (to avoid acid-induced decomposition). The reaction follows Markovnikov selectivity, with the internal alkene carbon bonding to the metal center. Stability of the product (e.g., complex 6a) is confirmed via -NMR and X-ray crystallography .
Q. What computational methods are used to predict the kinetics of hydrogen atom reactions with this compound in combustion studies?
- Density functional theory (DFT) at the M06-2X/cc-pVTZ level calculates activation barriers and transition states. Master equation modeling (e.g., using MESMER) accounts for pressure-dependent effects in radical chain reactions. Discrepancies between theoretical and experimental rate constants highlight the need for high-level ab initio methods (e.g., CCSD(T)) .
Q. Why do experimental oxygen concentration limits for this compound explosions deviate from theoretical predictions?
- Equations (A-15) and (A-16) in explosion dynamics models underestimate oxygen requirements due to assumptions about radical quenching and incomplete mixing. Experimental data under process-relevant conditions (e.g., high turbulence, variable humidity) are critical for refining safety protocols .
Q. How can researchers optimize fractional distillation to isolate high-purity this compound from isomer mixtures?
- A two-step distillation process is recommended:
- Primary distillation : Remove water and low-boiling impurities (e.g., 2-methyl-1-butene, bp 31°C) using a packed column with reflux ratios >10:1.
- Secondary distillation : Separate this compound (bp 20°C) from 2-methyl-2-butene (bp 38.6°C) using a vacuum system to minimize thermal degradation .
Q. Methodological Notes
Properties
IUPAC Name |
3-methylbut-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10/c1-4-5(2)3/h4-5H,1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQXBTXEYZIYOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10 | |
Record name | 3-METHYL-1-BUTENE | |
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Related CAS |
25085-05-6 | |
Record name | Poly(3-methyl-1-butene) | |
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DSSTOX Substance ID |
DTXSID7060336 | |
Record name | 3-Methyl-1-butene | |
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Molecular Weight |
70.13 g/mol | |
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Physical Description |
3-methyl-1-butene appears as a colorless volatile liquid with a disagreeable odor. Insoluble in water and less dense than water. Vapors heavier than air. Used to make other chemicals., Gas or Vapor; Liquid, Colorless, extremely volatile liquid or gas; [Hawley] Gaseous above 20 deg C; [CHEMINFO] | |
Record name | 3-METHYL-1-BUTENE | |
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Record name | 1-Butene, 3-methyl- | |
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Boiling Point |
20.1 °C | |
Record name | 3-METHYL-1-BUTENE | |
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Flash Point |
less than 20 °F (NFPA, 2010), -57 °C, BELOW 20 °F (BELOW -7 °C) (CLOSED CUP) | |
Record name | 3-METHYL-1-BUTENE | |
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Solubility |
Soluble in benzene; miscible in ethanol and ethyl ether, In water, 130 mg/l @ 25 °C. | |
Record name | 3-METHYL-1-BUTENE | |
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Density |
0.6213 @ 25 °C/4 °C | |
Record name | 3-METHYL-1-BUTENE | |
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Vapor Pressure |
903 mm Hg @ 25 °C | |
Record name | 3-METHYL-1-BUTENE | |
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Color/Form |
... gas | |
CAS No. |
563-45-1 | |
Record name | 3-METHYL-1-BUTENE | |
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Record name | 3-methylbut-1-ene | |
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Record name | 3-METHYL-1-BUTENE | |
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Melting Point |
-168.5 °C | |
Record name | 3-METHYL-1-BUTENE | |
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